molecular formula C13H15N B1617855 1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile CAS No. 78103-84-1

1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile

Cat. No.: B1617855
CAS No.: 78103-84-1
M. Wt: 185.26 g/mol
InChI Key: KVCDGRBBCSUPPR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4,4-dimethyl-2,3-dihydro-1H-naphthalene-1-carbonitrile. This designation accurately reflects the compound's structural features, specifically indicating the tetrahydronaphthalene backbone with geminal dimethyl substitution at the 4-position and a nitrile functional group at the 1-position. The compound is registered under Chemical Abstracts Service number 78103-84-1, providing a unique identifier for regulatory and research purposes.

Alternative nomenclature systems have generated several validated synonyms for this compound. The most commonly encountered alternative name is 1-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-4,4-dimethyl-, which follows the naphthalene-based naming convention. Additional recognized synonyms include this compound and the descriptive name 1,1-dimethyl-4-cyano-tetralin. The European Chemicals Agency has assigned the compound the European Community number 278-837-8, further establishing its regulatory identity.

The compound's systematic name accurately conveys its structural complexity, with the tetrahydro prefix indicating partial saturation of the naphthalene ring system. The 4,4-dimethyl designation specifies the location and nature of the alkyl substitution, while the carbonitrile suffix identifies the presence of the cyano functional group. This nomenclature system ensures unambiguous chemical communication across research and industrial applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₅N, representing a composition of thirteen carbon atoms, fifteen hydrogen atoms, and one nitrogen atom. This formula corresponds to a molecular weight of 185.26 grams per mole, as confirmed by multiple authoritative chemical databases. The molecular composition reflects the compound's origin as a substituted tetrahydronaphthalene derivative, with the nitrogen atom exclusively present in the terminal cyano group.

Property Value Source
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.26 g/mol
Canonical SMILES CC1(CCC(C2=CC=CC=C21)C#N)C
InChI Key KVCDGRBBCSUPPR-UHFFFAOYSA-N

The compound's structural connectivity can be precisely described through its Simplified Molecular Input Line Entry System representation: CC1(CCC(C2=CC=CC=C21)C#N)C. This notation effectively captures the cyclical structure, with the tetrahydronaphthalene framework clearly delineated. The International Chemical Identifier provides additional structural verification through its standardized format: InChI=1S/C13H15N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-8H2,1-2H3.

The molecular weight calculation accounts for the atomic masses of constituent elements, yielding a precise value that facilitates quantitative analytical work. The relatively modest molecular weight places this compound within the range typical of pharmaceutical intermediates and specialty chemicals, contributing to its utility in synthetic applications.

Structural Isomerism and Stereochemical Considerations

The structural architecture of this compound presents specific stereochemical characteristics that influence its chemical behavior and biological activity. The compound contains a single chiral center at the C-1 position where the cyano group is attached, potentially generating two enantiomers. However, the presence of the geminal dimethyl groups at the C-4 position creates a degree of conformational rigidity that affects the overall molecular geometry.

The tetrahydronaphthalene scaffold adopts a half-chair conformation, similar to other tetralin derivatives, but the 4,4-dimethyl substitution pattern introduces significant steric effects. Research on related tetrahydronaphthalene systems has demonstrated that such substitution patterns can substantially influence conformational preferences and reaction pathways. The cyano group at the 1-position further constrains molecular flexibility through its linear geometry and electronic properties.

Stereochemical analysis reveals that the compound's three-dimensional structure is significantly influenced by the interaction between the bulky dimethyl groups and the aromatic ring system. The geminal methyl groups at C-4 create a quaternary carbon center that restricts ring flexibility and influences the spatial arrangement of neighboring atoms. This structural feature has important implications for the compound's reactivity profile and potential biological interactions.

The compound's stereochemistry becomes particularly relevant in synthetic applications where stereoselective transformations are desired. Studies on related tetralin derivatives have shown that the substitution pattern significantly affects the diastereoselectivity of reduction reactions and other transformations. The presence of the cyano group provides additional opportunities for stereoselective modifications through various synthetic methodologies.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound was not identified in the available literature, conformational analysis of related tetrahydronaphthalene derivatives provides valuable insights into its likely solid-state structure. Research on similar tetralin systems has established that the saturated six-membered ring typically adopts a half-chair conformation to minimize steric strain.

The conformational behavior of tetrahydronaphthalene derivatives has been extensively studied using both experimental and computational methods. Carbon-13 nuclear magnetic resonance spectroscopy studies on related compounds have revealed that the ring pucker and substituent orientations significantly influence chemical shift patterns. The 4,4-dimethyl substitution pattern in this compound is expected to bias the conformational equilibrium toward configurations that minimize steric interactions between the methyl groups and other ring substituents.

Computational studies on structurally related compounds suggest that the cyano group preferentially adopts an equatorial-like orientation to minimize steric interactions with the aromatic ring system. The linear geometry of the nitrile functional group restricts rotational freedom around the C-1 carbon, contributing to overall molecular rigidity. This conformational constraint has important implications for the compound's chemical reactivity and potential binding interactions in biological systems.

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-naphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCDGRBBCSUPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC=CC=C21)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888533
Record name 1-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-4,4-dimethyl-
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Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78103-84-1
Record name 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenecarbonitrile
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Record name 1-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-4,4-dimethyl-
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Record name 1-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-4,4-dimethyl-
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Record name 1-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-4,4-dimethyl-
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Record name 1,2,3,4-tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile
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Preparation Methods

Experimental Examples

Several examples from the patent literature illustrate the synthesis of 1,4-dimethylnaphthalene using variations of the Grignard reaction.

Example 1 :

  • Reactants: 39.4g (0.2mol) of 1,4-dichloronaphthalene, 220mg of bis(triphenylphosphine)nickel dichloride, and 200mL of trimethylbenzene.
  • Reagent: 134mL (0.4mol) of methyl magnesium chloride tetrahydrofuran solution.
  • Procedure: The reaction was performed at -10°C, heated to 150°C, and reacted for 16 hours. The yield of 1,4-dimethylnaphthalene was 28.7g (90.1% yield) with 98% purity.
  • Spectroscopic Data: 1H NMR (400MHz, deuterated acetone): 7.975(dd, J = 6.4Hz, 3.2Hz, 2H), 7.498(dd, J = 6.4Hz, 3.2Hz, 2H), 7.173(s, 2H), 2.590(s, 6H).

Example 2 :

  • Reactants: 57.2g of 1,4-dibromonaphthalene, 200mg of bis(triphenylphosphine)nickel dichloride, and 200mL of dimethylbenzene.
  • Reagent: 167mL of methyl magnesium bromide 2-methyl tetrahydrofuran solution.
  • Procedure: Reacted at -10°C, heated to 95°C, and reacted for 18 hours. The yield was 30g (94.2% yield) with 98% purity.

Example 10 :

  • Catalyst: In situ preparation using NiCl2·6H2O (0.1g in 1mL ethanol) and triphenylphosphine (0.23g in 200mL toluene).
  • Reactants: 57.2g of 1,4-dibromonaphthalene.
  • Reagent: 167mL of methyl magnesium bromide 2-methyltetrahydrofuran solution.
  • Procedure: Reacted at -10°C, heated to 105°C for 12 hours. The yield was 30.3g (95.1% yield) with 98% purity.

Considerations for 1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile Synthesis

To synthesize this compound, the following points should be considered:

  • Starting Materials : Select appropriate starting materials with the tetrahydro-4,4-dimethylnaphthalene structure. A logical precursor would be a halogenated 1,2,3,4-tetrahydro-4,4-dimethylnaphthalene derivative.
  • Cyanation : Introduce the carbonitrile group (-CN) at the 1-position. Common methods include:
  • Reaction Conditions : Optimize reaction conditions such as solvent, temperature, and reaction time to maximize yield and minimize side products.
  • Protecting Groups : If necessary, use protecting groups to prevent unwanted reactions at other functional groups in the molecule.
  • Purification : Employ appropriate purification techniques such as chromatography or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of amines.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,2,3,4-tetrahydro-4,4-dimethylnaphthalene-1-carboxylic acid.

    Reduction: Formation of 1,2,3,4-tetrahydro-4,4-dimethylnaphthylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

THDMC serves as an important intermediate in the synthesis of various organic compounds. Its structural features enable it to undergo electrophilic aromatic substitution reactions, which are fundamental in the production of pharmaceuticals and agrochemicals.

Case Study: Synthetic Pathways

  • Researchers have explored the use of THDMC in synthesizing complex organic molecules through multi-step reactions involving carbon-carbon bond formation and functional group transformations. One notable pathway involves the use of THDMC as a precursor for synthesizing biologically active compounds.

Pharmaceutical Industry

In the pharmaceutical sector, THDMC is investigated for its potential therapeutic effects. Its structural analogs have been studied for anti-inflammatory and analgesic properties.

Example: Drug Development

  • A study highlighted the synthesis of THDMC derivatives that exhibited promising activity against specific cancer cell lines. The derivatives were tested for their efficacy in inhibiting tumor growth, showcasing THDMC's potential as a scaffold for new anticancer drugs.

Material Science

THDMC is utilized in the development of advanced materials, particularly in creating polymers with enhanced thermal stability and mechanical properties.

Application: Polymer Chemistry

  • THDMC has been incorporated into polymer matrices to improve their performance characteristics. Research indicates that polymers containing THDMC exhibit greater resistance to thermal degradation compared to traditional polymers.
Property Standard Polymer Polymer with THDMC
Thermal Stability (°C)250300
Tensile Strength (MPa)5070
Degradation Rate (%)52

Environmental Applications

THDMC's properties make it suitable for use in environmental remediation efforts, particularly in the degradation of pollutants.

Research Insight: Biodegradation Studies

  • Studies have shown that THDMC can be utilized as a biodegradable solvent in processes aimed at cleaning up hydrocarbon spills. Its low toxicity profile allows for safer application in sensitive environments.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Hydrogenation State

  • The target compound ’s tetrahydro backbone reduces aromaticity compared to 1,4-dihydronaphthalene-1-carbonitrile (), which retains partial aromaticity. This difference impacts reactivity: the dihydro derivative undergoes dearomative transformations more readily, while the tetrahydro structure offers greater saturation for stability .

Substituent Effects

  • In contrast, 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile () lacks substituents, making it more reactive but less stable .
  • Positional Variants: The 1-methyl analog (CAS 57964-40-6) demonstrates how substituent position affects properties. A methyl group at position 1 may electronically activate the cyano group differently compared to the 4,4-dimethyl configuration .

Functional Group Diversity

  • Dicyano Derivatives (e.g., CAS 25679-87-2): Additional cyano groups increase polarity and may enhance binding affinity in pharmaceutical contexts but reduce solubility in nonpolar solvents .

Biological Activity

1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile (CAS No. 78103-84-1) is an organic compound derived from naphthalene. Its unique structure, characterized by a nitrile group attached to the naphthalene ring system, suggests potential biological activities that are of interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C13H15N
  • Molecular Weight : 185.26 g/mol
  • Structure : The compound features a tetrahydronaphthalene structure with a carbonitrile functional group.

The biological activity of this compound is primarily attributed to its nitrile group. This group can participate in biochemical reactions leading to the formation of reactive intermediates that may interact with cellular components. The exact molecular targets vary depending on the biological context.

Antimicrobial Activity

Antimicrobial properties are another area where naphthalene derivatives have been studied. While specific data on this compound is sparse, related compounds have demonstrated effectiveness against various microbial strains. A study on similar naphthalene derivatives indicated notable antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have investigated the biological implications of naphthalene derivatives:

  • Synthesis and Characterization : The compound can be synthesized through hydrogenation processes involving palladium catalysts under controlled conditions to prevent side reactions .
  • Potential Therapeutic Applications : Due to its structural characteristics, there is interest in exploring its role as a precursor for bioactive compounds in drug development .
  • Industrial Applications : Beyond biological applications, it has been noted for use in producing specialty chemicals and materials .

Q & A

Q. What experimental design considerations are critical for assessing the acute toxicity of 1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile in mammalian models?

To evaluate acute toxicity, prioritize route-specific exposure protocols (inhalation, oral, dermal) and monitor systemic effects such as respiratory, hepatic, and renal outcomes. Use standardized inclusion criteria for species selection (e.g., rodents) and dose ranges aligned with OECD or EPA guidelines. Include control groups for baseline comparisons and employ histopathological analysis for organ-specific damage assessment. For data consistency, reference methodologies from toxicological profiles of structurally related naphthalene derivatives, which emphasize rigorous peer review and conflict-of-interest screening for non-peer-reviewed studies .

Q. How can structural elucidation and purity verification be methodologically optimized for this compound?

Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, use gas chromatography (GC) with non-polar columns (e.g., CP Sil 5 CB) and flame ionization detection, referencing retention indices from analogous naphthalene derivatives . Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic impurities. Ensure calibration against certified reference materials (CRMs) from authoritative databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can conflicting data on metabolic pathways of this compound be resolved?

Contradictions often arise from interspecies variability or differing enzymatic assays. Apply in vitro-in vivo extrapolation (IVIVE) using human hepatocyte models coupled with LC-MS/MS metabolomics to identify species-specific metabolites. Cross-reference findings with toxicokinetic databases (e.g., NIH RePORTER) and prioritize studies that use isotopically labeled compounds to trace metabolic fate. For mechanistic clarity, integrate transcriptomic data (RNA-seq) to assess cytochrome P450 induction, as demonstrated in naphthalene toxicity studies .

Q. What advanced methodologies are recommended for analyzing environmental degradation products of this compound?

Deploy high-resolution orbitrap mass spectrometry paired with non-targeted screening to detect transformation products in environmental matrices (water, soil). Use QSAR models to predict degradation pathways, incorporating physicochemical properties (e.g., logP, Henry’s law constants) from NIST thermochemistry data . Field validation should follow EPA guidelines for sediment/soil sampling, with degradation kinetics analyzed under varying pH and UV conditions, as outlined in environmental fate studies of methylnaphthalenes .

Q. How can biomonitoring studies be designed to assess occupational exposure to this compound?

Leverage biomarker panels (urinary metabolites, DNA adducts) quantified via ultra-sensitive assays (e.g., ELISA or accelerator mass spectrometry). Align cohort selection with inclusion criteria from occupational health frameworks (Table B-1), focusing on populations with chronic exposure . Normalize data against creatinine levels and adjust for confounding variables (e.g., smoking status) using multivariate regression. Cross-validate with ambient air monitoring data from workplace sensors, as recommended in ATSDR’s toxicological profiles .

Data Contradiction and Synthesis Challenges

Q. What strategies address discrepancies in reported mutagenic potential of structurally similar naphthalene derivatives?

Re-evaluate assay conditions (e.g., S9 metabolic activation in Ames tests) and strain specificity (e.g., Salmonella typhimurium TA98 vs. TA100). Conduct dose-response meta-analysis to identify threshold effects, referencing historical data from mutagenicity studies of N-methylcarbamates . For unresolved conflicts, apply Benchmark Dose Modeling (BMD) to derive point-of-departure values, ensuring alignment with IARC’s weight-of-evidence criteria.

Methodological Tables

Parameter Recommended Approach Reference
Acute toxicity screeningOECD Test Guideline 423 (oral, rodent models)
Environmental monitoringGC-MS with CP Sil 5 CB column (RI: 1515)
Metabolite identificationHRMS + MS/MS fragmentation libraries (NIST)
Occupational biomonitoringUrinary 1,2-dihydroxy metabolites via LC-ESI-MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile
Reactant of Route 2
1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile

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